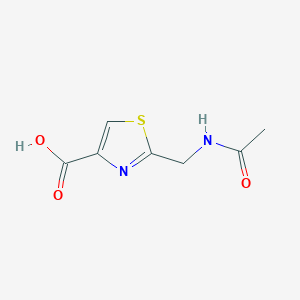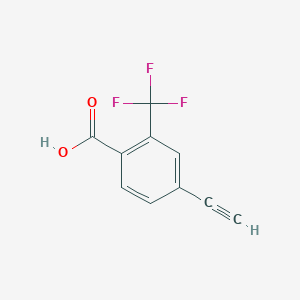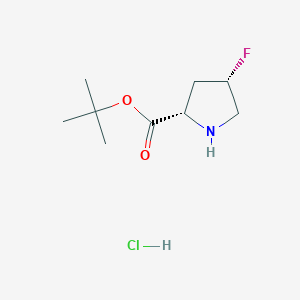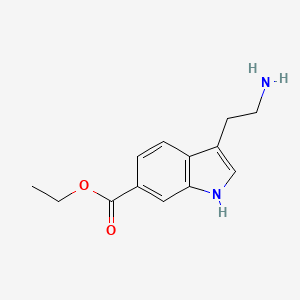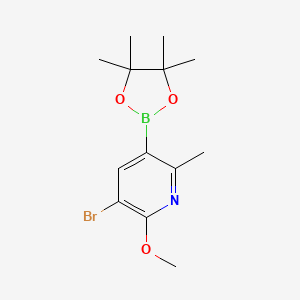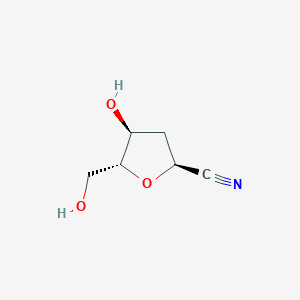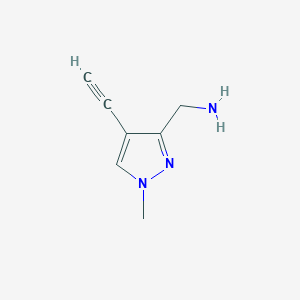
(4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine is a heterocyclic compound that features a pyrazole ring substituted with an ethynyl group at the 4-position and a methyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethynyl-1-methyl-1H-pyrazole with formaldehyde and ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
科学的研究の応用
Chemistry
In chemistry, (4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of inhibitors or modulators of specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and polymer science .
作用機序
The mechanism of action of (4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar sites on proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-ethynyl-1-methyl-1H-pyrazole
- 2-ethynylpyrimidine
- 3-ethynylthiophene
- 5-ethynyl-1-methyl-1H-imidazole
- 3-ethynylpyridine
Uniqueness
Compared to similar compounds, (4-ethynyl-1-methyl-1H-pyrazol-3-yl)methanamine stands out due to its unique combination of an ethynyl group and a methanamine moiety. This combination enhances its reactivity and allows for a broader range of chemical modifications and applications .
特性
分子式 |
C7H9N3 |
|---|---|
分子量 |
135.17 g/mol |
IUPAC名 |
(4-ethynyl-1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C7H9N3/c1-3-6-5-10(2)9-7(6)4-8/h1,5H,4,8H2,2H3 |
InChIキー |
AENFXKBTJVWLDW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)CN)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


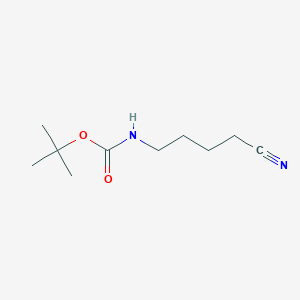

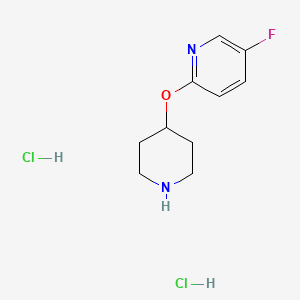
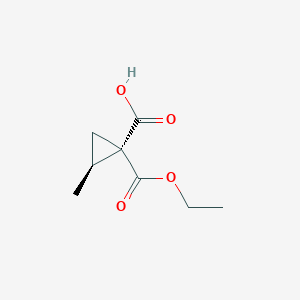
amine](/img/structure/B13501392.png)
![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)
![Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)
